Cas no 164513-41-1 (Methyl 2-bromo-5-(dimethylamino)benzoate)

Methyl 2-bromo-5-(dimethylamino)benzoate Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-(dimethylamino)benzoic acid methyl ester
- 2-Bromo-5-dimethylamino-benzoic acid methyl ester
- Methyl 2-bromo-5-(dimethylamino)benzoate
- DLSMZBNKKTUSHI-UHFFFAOYSA-N
- Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester
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- Inchi: 1S/C10H12BrNO2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,1-3H3
- InChI Key: DLSMZBNKKTUSHI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C(=O)OC)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Topological Polar Surface Area: 29.5
- XLogP3: 3.6
Experimental Properties
- Density: 1.422±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.21 g/l) (25 º C),
Methyl 2-bromo-5-(dimethylamino)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE94984-250mg |
Methyl 2-bromo-5-(dimethylamino)benzoate |
164513-41-1 | 97% | 250mg |
$120.00 | 2024-04-20 | |
A2B Chem LLC | AE94984-5g |
Methyl 2-bromo-5-(dimethylamino)benzoate |
164513-41-1 | 97% | 5g |
$825.00 | 2024-04-20 | |
A2B Chem LLC | AE94984-1g |
Methyl 2-bromo-5-(dimethylamino)benzoate |
164513-41-1 | 97% | 1g |
$282.00 | 2024-04-20 | |
A2B Chem LLC | AE94984-10g |
Methyl 2-bromo-5-(dimethylamino)benzoate |
164513-41-1 | 97% | 10g |
$1316.00 | 2024-04-20 |
Methyl 2-bromo-5-(dimethylamino)benzoate Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on Methyl 2-bromo-5-(dimethylamino)benzoate
Methyl 2-bromo-5-(dimethylamino)benzoate (CAS No. 164513-41-1): Properties, Applications, and Market Insights
Methyl 2-bromo-5-(dimethylamino)benzoate (CAS No. 164513-41-1) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This ester derivative, featuring a bromo-substituted aromatic ring and a dimethylamino functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, C10H12BrNO2, combines reactivity with stability, making it valuable for targeted applications.
The compound's bromo-substituted benzoate core enables selective coupling reactions, while the dimethylamino group enhances solubility and modulates electronic properties. Researchers frequently employ Methyl 2-bromo-5-(dimethylamino)benzoate in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig animations, which are pivotal for creating complex molecular architectures.
Current trends in drug discovery highlight the importance of functionalized benzoate derivatives like this compound. With the pharmaceutical industry's growing focus on kinase inhibitors and GPCR-targeted therapies, CAS 164513-41-1 has gained attention as a potential building block for novel therapeutic agents. Its structural features align with modern medicinal chemistry strategies that prioritize molecular diversity and targeted functionality.
In material science applications, Methyl 2-bromo-5-(dimethylamino)benzoate contributes to the development of advanced organic semiconductors. The compound's ability to modify electron density distribution makes it valuable for designing organic electronic materials, particularly in OLED and OPV research. This aligns with global sustainability initiatives seeking energy-efficient alternatives to conventional silicon-based electronics.
The synthesis of Methyl 2-bromo-5-(dimethylamino)benzoate typically involves bromination of appropriate benzoic acid derivatives followed by esterification. Process optimization remains an active research area, with recent studies focusing on greener synthetic routes that minimize hazardous byproducts. These developments respond to the chemical industry's increasing emphasis on green chemistry principles and sustainable manufacturing practices.
Analytical characterization of CAS 164513-41-1 employs standard techniques including HPLC, GC-MS, and NMR spectroscopy. The compound typically appears as a white to pale yellow crystalline solid with good stability under standard storage conditions. Proper handling requires standard laboratory precautions, though it doesn't fall under stringent regulatory controls that apply to more hazardous substances.
Market demand for Methyl 2-bromo-5-(dimethylamino)benzoate reflects broader trends in fine chemical production. Pharmaceutical outsourcing and the growth of contract research organizations have created sustained demand for specialized intermediates like this compound. Current pricing trends show moderate stability, with supply chains adapting to increased needs from Asian and North American research hubs.
Recent patent literature reveals innovative applications of 164513-41-1 in photodynamic therapy agents and fluorescence probes. These developments capitalize on the compound's unique photophysical properties, demonstrating how traditional synthetic intermediates find new roles in cutting-edge technologies. Such applications answer the growing market need for multifunctional chemical building blocks in life sciences research.
Quality control standards for Methyl 2-bromo-5-(dimethylamino)benzoate continue to evolve, with leading suppliers now offering ≥98% purity as standard. Advanced purification techniques have enabled production of research-grade material meeting stringent impurity profile requirements, particularly important for sensitive catalytic applications and biological screening programs.
Future prospects for CAS 164513-41-1 appear promising, with potential expansions into new application areas including metal-organic frameworks (MOFs) and supramolecular chemistry. The compound's balanced lipophilicity and hydrogen bonding capacity make it an interesting candidate for molecular recognition studies, aligning with current interests in smart materials and molecular devices.
Environmental fate studies indicate that Methyl 2-bromo-5-(dimethylamino)benzoate undergoes moderate biodegradation under aerobic conditions. While not classified as persistent, proper waste management remains essential, reflecting the chemical industry's broader commitment to environmental stewardship and responsible substance management throughout the product lifecycle.
Academic interest in 164513-41-1 continues to grow, with citation rates in synthetic methodology papers increasing steadily. The compound's versatility as a test substrate for new catalytic systems contributes to its popularity in mechanistic studies and methodology development, particularly in the context of C-H activation strategies that dominate contemporary organic chemistry research.
For researchers sourcing Methyl 2-bromo-5-(dimethylamino)benzoate, vendor selection criteria should emphasize analytical documentation, batch-to-batch consistency, and technical support capabilities. The compound's specialized nature makes supplier expertise particularly valuable for troubleshooting synthetic challenges or scaling up experimental procedures.
In conclusion, CAS 164513-41-1 represents a compelling case study in how traditional chemical intermediates adapt to modern research needs. Its combination of synthetic utility, structural features, and emerging applications ensures continued relevance across multiple scientific disciplines, from medicinal chemistry to materials science, making it a noteworthy compound in today's research landscape.
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